
4-(Piperidin-4-ylidenemethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-ylidenemethyl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The pyridine ring is a six-membered aromatic ring with one nitrogen atom, while the piperidine ring is a six-membered ring with one nitrogen atom in the sp3-hybridized state .
Vorbereitungsmethoden
The synthesis of 4-(Piperidin-4-ylidenemethyl)pyridine can be achieved through various synthetic routes. One common method involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the pyridine derivatives . Industrial production methods often involve the use of catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
4-(Piperidin-4-ylidenemethyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include substituted pyridines, dihydropyridines, and piperidines .
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-ylidenemethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential therapeutic effects, such as antihypertensive and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-ylidenemethyl)pyridine involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The compound may also interfere with cellular signaling pathways, such as the NF-κB or PI3K/Akt pathways, which are involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
4-(Piperidin-4-ylidenemethyl)pyridine can be compared with other similar compounds, such as:
Pyridine: A simpler nitrogen-containing heterocycle with a wide range of applications in medicinal chemistry.
Piperidine: Another nitrogen-containing heterocycle, known for its use in the synthesis of pharmaceuticals.
Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of calcium channel blockers
The uniqueness of this compound lies in its combined structure of both pyridine and piperidine rings, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4-(piperidin-4-ylidenemethyl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-2,5-6,9,13H,3-4,7-8H2 |
InChI-Schlüssel |
SSMDDWUSINZNLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


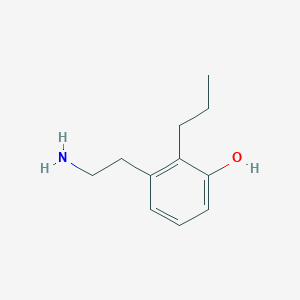


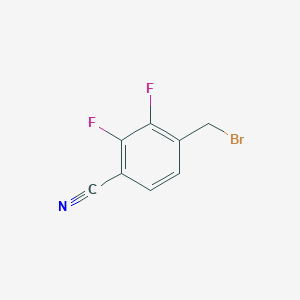
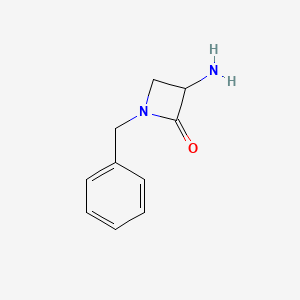
![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)

![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)
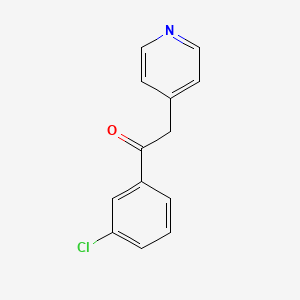
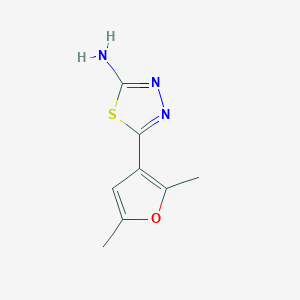
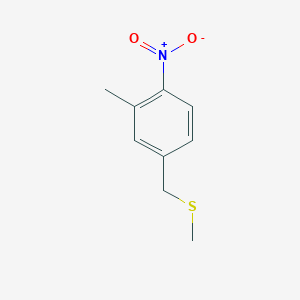
![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
